molecular formula C7H4Cl4 B106289 1,2,3,4-tetrachloro-5-methylbenzene CAS No. 1006-32-2

1,2,3,4-tetrachloro-5-methylbenzene

Cat. No.: B106289
CAS No.: 1006-32-2
M. Wt: 229.9 g/mol
InChI Key: ZLELNPSBDOUFHN-UHFFFAOYSA-N
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Description

1,2,3,4-tetrachloro-5-methylbenzene is a chlorinated derivative of toluene, characterized by the presence of four chlorine atoms attached to the benzene ring. Its molecular formula is C7H4Cl4, and it has a molecular weight of 229.92 g/mol . This compound is often used as a reference standard in various chemical analyses .

Mechanism of Action

Target of Action

2,3,4,5-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon

Mode of Action

It is known that it can be used as a precursor in the manufacture of ethylene diamine , suggesting that it may interact with its targets through chemical reactions.

Biochemical Pathways

It is known to be used in the preparation of fatty acid carboxylates and amides , indicating that it may be involved in lipid metabolism.

Pharmacokinetics

Its molecular weight is 229.92 g/mol , and it has a predicted density of 1.497±0.06 g/cm3 . It has a melting point of 97-98 °C and a predicted boiling point of 279.9±35.0 °C . These properties may influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrachloro-5-methylbenzene typically involves the chlorination of toluene. The process requires careful control of reaction conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring. One common method involves the use of p-toluene sulfonyl chloride as a starting material, followed by chlorination and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes with stringent control over reaction parameters to achieve high yields and purity. The exact methods can vary depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetrachloro-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-tetrachloro-5-methylbenzene has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetrachlorotoluene
  • 2,3,5,6-Tetrachlorotoluene
  • 2,4,5,6-Tetrachlorotoluene

Uniqueness

1,2,3,4-tetrachloro-5-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the chlorine atoms can affect the compound’s behavior in various chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELNPSBDOUFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905621
Record name 1,2,3,4-Tetrachloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-32-2, 76057-12-0
Record name 2,3,4,5-Tetrachlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, methyl-, tetrachloro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrachloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrachloro-5-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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